4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane

Hydrolytic stability Pinacol ester protection Shelf life

4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane (CAS 177950-03-7) is a pinacol-protected alkylboronic ester featuring a 3-phenoxypropyl group attached to boron. With molecular formula C₁₅H₂₃BO₃ and molecular weight 262.15 g/mol, it belongs to the class of 1,3,2-dioxaborolanes widely employed as masked boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C15H23BO3
Molecular Weight 262.15 g/mol
CAS No. 177950-03-7
Cat. No. B13926660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane
CAS177950-03-7
Molecular FormulaC15H23BO3
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCOC2=CC=CC=C2
InChIInChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3
InChIKeyXCHSHIAFJZVUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane – A Protected Alkylboronic Ester Building Block for Suzuki-Miyaura Coupling


4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane (CAS 177950-03-7) is a pinacol-protected alkylboronic ester featuring a 3-phenoxypropyl group attached to boron . With molecular formula C₁₅H₂₃BO₃ and molecular weight 262.15 g/mol, it belongs to the class of 1,3,2-dioxaborolanes widely employed as masked boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The pinacol ester motif confers enhanced hydrolytic stability and shelf life relative to the corresponding free boronic acid, (3-phenoxypropyl)boronic acid (CAS 90535-47-0), making it a practical reagent for iterative synthetic sequences where controlled boron reactivity is required [2].

StabilityPinacol ester protection extends shelf life and enables aqueous handling vs. free boronic acid.
PurificationSilica gel compatible; direct chromatographic purification without deprotection.
LinkerEther-containing phenoxypropyl chain improves polarity for biphasic Suzuki conditions.

Why 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane Cannot Be Simply Replaced by Generic Boronic Esters


The 3-phenoxypropyl chain is a relatively unhindered primary alkyl substituent. In boronic ester chemistry, the steric and electronic nature of the carbon ligand directly governs both the rate of transmetalation in the Suzuki catalytic cycle and the competing protodeboronation pathway [1]. Simple alkylboronic acid pinacol esters lacking a heteroatom in the alkyl linker (e.g., 3-phenylpropylboronic acid pinacol ester, CAS 329685-40-7) exhibit different polarity, solubility, and metal-coordination behavior due to the absence of the ether oxygen, which can alter catalyst-substrate interactions and coupling yields . Furthermore, the free boronic acid form (3-phenoxypropylboronic acid, CAS 90535-47-0) is susceptible to oxidative and protolytic degradation, complicating long-term storage, accurate stoichiometry, and multi-step synthetic planning. The pinacol ester protection eliminates boroxine formation and provides a homogeneous, well-defined monomeric species for reproducible reaction outcomes [2]. The evidence below quantifies key parameters where this compound offers measurable advantages.

Unprotected boronic acid analog
The free acid (CAS 90535-47-0) may degrade rapidly in storage and aqueous media, complicating stoichiometric control and shelf-life reliability.
All-carbon linker analog
3-Phenylpropyl pinacol ester (CAS 329685-40-7) lacks the ether oxygen, altering polarity and metal-coordination behavior; coupling efficiency may not transfer directly.
Lower purity grade analogs
Generic pinacol esters offered at ≤97% purity may contain higher boron-derived impurities that risk catalyst poisoning and yield variability.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane vs. Closest Analogs


Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid Form at Physiological pH

The pinacol ester protection significantly retards hydrolysis relative to the unprotected (3-phenoxypropyl)boronic acid. While direct kinetic data for this specific compound are not publicly reported, the class-level behaviour of alkylboronic acid pinacol esters is well established: phenylboronic acid pinacol ester exhibits a hydrolysis half-life of approximately 2–3 hours at pH 7.4 and 37 °C, whereas the corresponding phenylboronic acid undergoes near-complete hydrolysis within minutes under identical conditions [1]. Extrapolating this class-level trend to the 3-phenoxypropyl system, the pinacol ester is projected to provide at least a 10- to 30-fold increase in aqueous half-life over the free boronic acid, directly impacting bench-top handling, aqueous reaction compatibility, and long-term storage reliability.

Hydrolytic Stability
Class-level
Pinacol ester (est. t½ 2–6 h)
Free boronic acid (est. t½
Supports aqueous reaction handling and stoichiometric control in Suzuki protocols.
Class-level extrapolation from phenylboronic acid pinacol ester kinetics.
Silica Gel Stability
Class-level
Pinacol ester (>90% recovery)
Free boronic acid (50–80% recovery)
Enables intermediate purification without premature deprotection.
Inferred from arylboronic ester silica gel studies.
Linker Polarity (logP)
Context-dependent
ΔlogP −0.7
Calculated (ALOGPS 2.1) vs. all‑carbon analog
May improve aqueous phase partitioning in mixed‑solvent Suzuki coupling.
Computational estimate; experimental shake‑flask data not available.
Commercial Purity
Data to verify
98% (HPLC)
~33% lower impurity load vs. typical 97% grade
Reduces risk of boron‑derived catalyst poisoning in sensitive couplings.
Supplier‑reported specification; independent verification recommended.
Hydrolytic stability Pinacol ester protection Shelf life

Chromatographic Stability: Pinacol Ester vs. Free Boronic Acid on Silica Gel

Aryl and alkyl boronic acid pinacol esters are stable to silica gel chromatography, enabling direct purification of reaction intermediates. In a systematic study, arylboronic acid pinacol esters were recovered from silica gel columns with >95% mass recovery after 24 h of contact time, whereas the corresponding free boronic acids underwent substantial degradation (20–50% mass loss) under identical conditions due to irreversible binding and protodeboronation [1]. This property is assumed to extend to alkyl-substituted dioxaborolanes such as the target compound. In contrast, (3-phenoxypropyl)boronic acid would likely exhibit significant losses upon silica gel exposure, complicating intermediate isolation.

Silica Gel Stability
Class-level
Pinacol ester (>90% recovery)
Free boronic acid (50–80% recovery)
Enables intermediate purification without premature deprotection.
Inferred from arylboronic ester silica gel studies.
Silica gel stability Purification Column chromatography

Linker Polarity and Solubility Differentiation vs. Non-Oxygenated Analog: 3-Phenylpropylboronic Acid Pinacol Ester

The presence of an ether oxygen in the 3-phenoxypropyl linker of the target compound (C₁₅H₂₃BO₃, MW 262.15) imparts higher polarity and altered solubility compared to the all-carbon analog 3-phenylpropylboronic acid pinacol ester (C₁₅H₂₃BO₂, MW 246.15). The calculated logP (ALOGPS 2.1) for the target compound is approximately 3.8, while the all-carbon analog is approximately 4.5 [1]. This ~0.7 logP unit difference translates to roughly 5-fold higher aqueous solubility, which can influence partitioning in biphasic reaction media and facilitate Suzuki coupling in aqueous or mixed aqueous-organic solvent systems [2]. Additionally, the ether oxygen provides a potential hydrogen-bond acceptor site that may influence catalyst-substrate pre-coordination or supramolecular interactions in templated syntheses.

Linker Polarity (logP)
Context-dependent
ΔlogP −0.7
Calculated (ALOGPS 2.1) vs. all‑carbon analog
May improve aqueous phase partitioning in mixed‑solvent Suzuki coupling.
Computational estimate; experimental shake‑flask data not available.
Solubility Linker polarity Ether oxygen effect

Commercial Purity Specification: 98% Assay with Consistent Batch Availability

The compound is commercially available from multiple specialty chemical suppliers at a certified purity of 98% (HPLC) . This purity level exceeds the typical 95–97% specification offered for many generic alkylboronic acid pinacol ester building blocks. For comparison, 3-phenylpropylboronic acid pinacol ester is commonly supplied at 97% purity . While a 1% purity difference may appear marginal, in the context of palladium-catalyzed cross-coupling, the presence of boron-containing impurities (e.g., boroxines, protodeboronation products) can poison catalysts, reduce turnover numbers, and complicate product isolation. The 98% specification reduces the impurity load by approximately 33% relative to a 97% product (2% vs. 3% total impurities).

Commercial Purity
Data to verify
98% (HPLC)
~33% lower impurity load vs. typical 97% grade
Reduces risk of boron‑derived catalyst poisoning in sensitive couplings.
Supplier‑reported specification; independent verification recommended.
Purity Quality control Procurement specification

Optimal Application Scenarios for 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane Based on Quantitative Differentiation


Iterative Suzuki-Miyaura Coupling Sequences Requiring Intermediate Purification

In multi-step syntheses where a boronic ester intermediate must survive aqueous workup and silica gel chromatography before the final C-C bond-forming step, the pinacol ester protection is critical. The demonstrated stability of arylboronic acid pinacol esters on silica gel (>95% recovery) [1] supports the selection of 4,4,5,5-tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane over (3-phenoxypropyl)boronic acid. The free boronic acid would require immediate use after preparation, precluding chromatographic purification and limiting synthetic flexibility. The 98% commercial purity specification further ensures that the starting material does not introduce catalyst-poisoning impurities into the first coupling step.

Aqueous or Mixed Aqueous-Organic Suzuki Coupling under Mild Conditions

The phenoxypropyl linker imparts approximately 5-fold higher aqueous solubility compared to the all-carbon 3-phenylpropyl analog (ΔlogP ≈ -0.7) [2]. This property is advantageous in Suzuki protocols employing aqueous bases (K₂CO₃, K₃PO₄) where substrate solubility in the aqueous phase can limit reaction rate. Additionally, the enhanced hydrolytic stability of the pinacol ester relative to the free boronic acid [3] allows extended reaction times at elevated temperatures in the presence of aqueous base without significant protodeboronation, enabling higher conversion in challenging substrate pairings.

Synthesis of Phenoxypropyl-Functionalized Pharmacophores and Agrochemical Intermediates

The 3-phenoxypropyl moiety is a common pharmacophoric fragment in histamine H₃ receptor ligands, β-adrenergic receptor modulators, and antifungal agents [4]. Direct installation of this fragment via Suzuki coupling using the pre-assembled boronic ester building block eliminates the need for post-coupling functional group interconversions, reducing step count and improving atom economy. The pinacol ester form ensures that the boronic ester can be stored without degradation, allowing procurement of batch-characterized material for use across multiple synthetic campaigns.

Boron Neutron Capture Therapy (BNCT) Probe Development

The compound contains a single boron atom in a defined chemical environment, making it a candidate precursor for BNCT agent synthesis. The pinacol ester provides a protected boron delivery vehicle that can be deprotected in situ under physiological conditions. The hydrolytic half-life at pH 7.4 is estimated at 2–6 hours based on class-level data [3], which is compatible with the timescale of BNCT administration protocols where controlled boron release is desirable. The phenoxypropyl linker further offers a modifiable handle for conjugation to tumor-targeting vectors.

Application
Selection Property
Validation Focus
Iterative Suzuki sequences with intermediate purification
Silica gel stability of pinacol ester
Recovery after column chromatography; impurity profiling
Aqueous or mixed aqueous‑organic Suzuki coupling
Phenoxypropyl linker polarity and hydrolytic half‑life
Partitioning in biphasic media; protodeboronation rate under reaction pH
Synthesis of phenoxypropyl‑functionalized bioactive molecules
Pre‑assembled building block with defined purity
Cross‑coupling yield consistency; batch‑to‑batch impurity tracking
Boron delivery research (e.g., BNCT probe conjugation)
Controlled hydrolytic release of boronic acid
Deprotection kinetics at physiological pH; linker derivatization stability
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